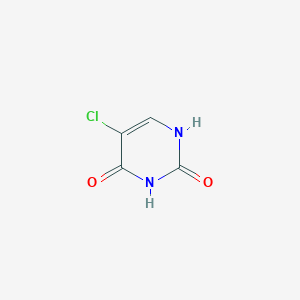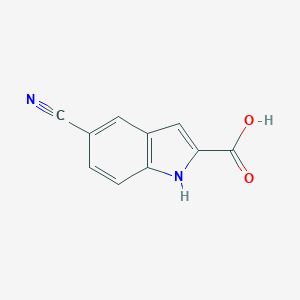
5-Cyano-1H-Indol-2-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including 5-cyano-1H-indole-2-carboxylic acid, often involves complex reactions that can include cyclization, acylation, and substitution processes. For example, the synthesis of related indole-2-carboxylic acid derivatives has been achieved through acylation followed by aldol condensation reactions, or through the conversion of acid to acid chloride followed by coupling with substituted anilines (Naik, Sharath, & Kumar, 2012). Another method involves the Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters yielding indole-2-carboxylic acid esters, indicating the versatility of synthetic approaches (Unangst, Connor, Stabler, & Weikert, 1987).
Molecular Structure Analysis
The molecular and crystal structures of indole-2-carboxylic acid (ICA) derivatives have been studied using techniques such as single crystal X-ray diffraction and spectroscopy. These studies have revealed that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds, with the carboxylic groups oriented perpendicularly to each other (Morzyk-Ociepa, Michalska, & Pietraszko, 2004). This indicates a stable and significant molecular arrangement conducive to further chemical reactions.
Chemical Reactions and Properties
Indole derivatives exhibit a range of chemical reactions, often facilitated by the presence of functional groups such as the cyano and carboxylic acid groups. For example, the electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers, which further oxidize to form polymeric species (Mackintosh, Redpath, Jones, Langridge-Smith, & Mount, 1995). These reactions highlight the reactivity and potential applications of cyano and carboxylic acid functionalized indoles in polymer chemistry.
Physical Properties Analysis
The physical properties of indole-2-carboxylic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and medicinal chemistry. The detailed structural analysis through X-ray diffraction and spectroscopy provides insights into the stability and reactivity of these compounds.
Chemical Properties Analysis
Indole-2-carboxylic acid and its derivatives are more stable towards acidic and oxidative conditions than other indole compounds, yet they remain reactive at the 3-position. This stability, combined with the ease of decarboxylation, makes them valuable intermediates in organic synthesis. Their reactivity and stability are influenced by the substituents on the indole ring, which can lead to a variety of synthetic applications and chemical transformations (Murakami, 1987).
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Indolderivate, wie 5-Cyano-1H-Indol-2-carbonsäure, werden in der Arzneimittelforschung aufgrund ihrer einzigartigen Eigenschaften häufig eingesetzt. Sie sind biologisch aktive Verbindungen, die in der Behandlung verschiedener Erkrankungen, einschließlich Krebs und mikrobieller Infektionen, Potenzial gezeigt haben .
Antivirale Forschung
Indolderivate haben sich als potenzielle antivirale Wirkstoffe erwiesen . Sie haben sich als Hemmstoffe der Replikation verschiedener Viren erwiesen, was sie zu einem vielversprechenden Forschungsgebiet bei der Entwicklung neuer antiviraler Medikamente macht.
Entzündungshemmende Forschung
Indolderivate besitzen auch entzündungshemmende Eigenschaften . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente, die zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden könnten, von Autoimmunerkrankungen bis hin zu Allergien.
Krebsforschung
Die Anwendung von Indolderivaten in der Behandlung von Krebszellen hat in den letzten Jahren zunehmend Aufmerksamkeit erregt . Sie haben verschiedene biologisch wichtige Eigenschaften gezeigt, was sie zu einem vielversprechenden Forschungsgebiet bei der Entwicklung neuer Krebsmedikamente macht.
Antibakterielle Forschung
Indolderivate haben antibakterielle Eigenschaften gezeigt . Sie haben das Potenzial, das Wachstum verschiedener Arten von Mikroben zu hemmen, was sie zu einem vielversprechenden Forschungsgebiet bei der Entwicklung neuer antimikrobieller Medikamente macht.
Antidiabetische Forschung
Indolderivate haben sich als vielversprechend in der Behandlung von Diabetes erwiesen . Sie haben sich als antidiabetisch erwiesen, was sie zu einem vielversprechenden Forschungsgebiet bei der Entwicklung neuer antidiabetischer Medikamente macht.
Safety and Hazards
The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .
Mode of Action
The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .
Biochemical Pathways
The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .
Result of Action
The inhibition of XO and URAT1 by 5-cyano-1H-indole-2-carboxylic acid can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .
Biochemische Analyse
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the cyano group at the 5-position of the indole ring may exert xanthine oxidase (XO) inhibitory activity .
Dosage Effects in Animal Models
One compound showed significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg .
Eigenschaften
IUPAC Name |
5-cyano-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUNIVIEFHPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428007 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169463-44-9 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
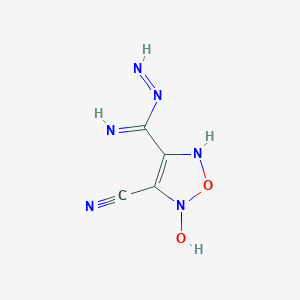

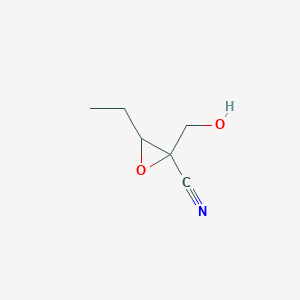
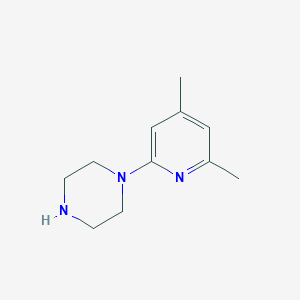
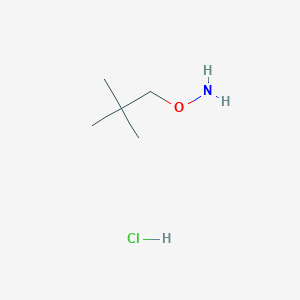

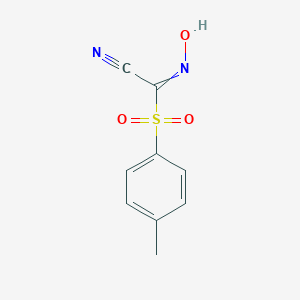
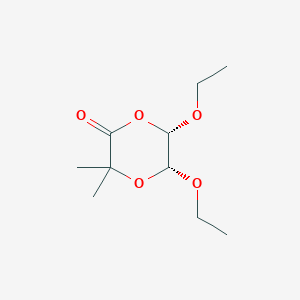
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
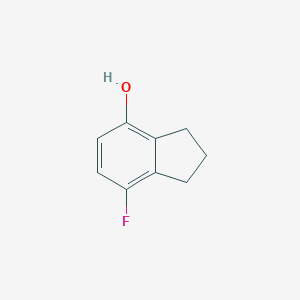
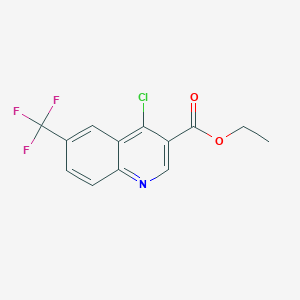
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
